4-Ethyl-1,2-dimethoxycyclohexa-1,4-diene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1,2-dimethoxycyclohexa-1,4-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQNOCXRMFIGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCC(=C(C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Cyclohexadiene Chemistry and Substituted Aromatic Precursors
Substituted cyclohexadienes are fundamentally linked to aromatic compounds, primarily through their synthesis via the partial reduction of an aromatic ring. The most prominent method for this transformation is the Birch reduction, an organic redox reaction that converts arenes into 1,4-cyclohexadienes. masterorganicchemistry.comwikipedia.org This reaction typically employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source. wikipedia.org
The synthesis of 4-Ethyl-1,2-dimethoxycyclohexa-1,4-diene originates from its corresponding aromatic precursor, 4-ethyl-1,2-dimethoxybenzene (B1582970) (also known as 4-ethylveratrole). The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. Both the methoxy (B1213986) (-OCH₃) and ethyl (-CH₂CH₃) groups are classified as electron-donating groups (EDGs). According to the empirical rules of the Birch reduction, when EDGs are present, reduction occurs in such a way that the double bonds of the resulting cyclohexadiene are positioned to bear the maximum number of these substituents. masterorganicchemistry.com
For 4-ethyl-1,2-dimethoxybenzene, the methoxy groups strongly direct the reduction. The reaction mechanism involves the addition of a solvated electron to the aromatic ring to form a radical anion. nih.gov Protonation then occurs at the ortho position relative to a methoxy group. A second electron addition followed by another protonation yields the final 1,4-diene product. The presence of both alkyl and alkoxy groups deactivates the ring towards reduction compared to electron-withdrawing groups. lscollege.ac.in The resulting product, this compound, is a non-conjugated diene, a structural feature that is characteristic of Birch reduction products. slideshare.net
Historical Development of Alkyl and Alkoxy Substituted Cyclohexadiene Research
The study of substituted cyclohexadienes is intrinsically tied to the history of the Birch reduction. While the reduction of aromatic compounds like toluene (B28343) and methoxybenzene was first reported by Wooster and Godfrey in 1937, it was the Australian chemist Arthur John Birch who extensively developed the reaction in the 1940s and correctly identified the 1,4-cyclohexadiene (B1204751) structure of the products. masterorganicchemistry.comwikipedia.org His work established the reaction as a powerful tool in synthetic organic chemistry, leading to it bearing his name. wikipedia.org
Early research focused on understanding the scope and mechanism of this novel transformation. Birch's empirical rules provided a predictive framework for the regiochemical outcome based on the electronic properties of the aromatic substituents. lscollege.ac.in For electron-donating alkoxy and alkyl groups, he proposed that the reduction pathway leads to products where these groups are attached to the double bonds of the newly formed diene.
The decades following Birch's initial publications saw significant advancements. Alfred L. Wilds later discovered that using lithium instead of sodium often resulted in better yields. wikipedia.org The precise mechanism of the reaction, particularly the exact positions of protonation on the intermediate radical anion, was a subject of considerable debate for many years. wikipedia.orgnih.gov Initial theories based on qualitative reasoning were eventually refined and confirmed through the application of increasingly sophisticated computational and experimental methods, including modern density functional theory calculations. These studies ultimately validated that for electron-donating groups like methoxy (B1213986), the initial protonation occurs at the ortho position. nih.gov This long history of investigation has solidified the Birch reduction as a reliable and well-understood method for synthesizing a vast array of alkyl and alkoxy-substituted cyclohexadienes.
Overview of Synthetic Utility and Mechanistic Relevance in Organic Chemistry
Targeted Synthesis of this compound
Regioselective Functionalization of Cyclohexadiene Systems
The synthesis of specifically substituted cyclohexadienes, such as this compound, hinges on achieving high regioselectivity. The primary and most effective method for preparing 1,4-cyclohexadiene structures from aromatic precursors is the Birch reduction. wikipedia.orgwikipedia.org This reaction involves the reduction of an aromatic ring using an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with a proton source, like an alcohol. masterorganicchemistry.comnumberanalytics.com
The regiochemical outcome of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. youtube.com For an aromatic precursor like 4-ethyl-1,2-dimethoxybenzene (B1582970), the two methoxy groups are electron-donating, while the ethyl group is weakly electron-donating. In the case of electron-donating groups, the reduction mechanism proceeds to yield a product where the substituents remain on the double bonds. masterorganicchemistry.com The solvated electrons add to the aromatic ring to form a radical anion, which is then protonated by the alcohol. wikipedia.org The process is controlled to avoid over-reduction to the fully saturated cyclohexane (B81311) ring. wikipedia.org The resulting 1,4-diene is the kinetically controlled product. harvard.edu This inherent selectivity of the Birch reduction is the cornerstone for producing the target compound from its readily available aromatic counterpart.
Green Chemistry Principles and Sustainable Synthetic Design for this compound Production
While the Birch reduction is a powerful tool, its classical conditions—requiring cryogenic liquid ammonia and pyrophoric alkali metals—pose significant safety and environmental challenges. taltech.eegalchimia.com In recent years, significant advancements have been made to align this transformation with the principles of green chemistry. These sustainable alternatives are directly applicable to the large-scale and safer production of this compound.
Modern approaches have focused on eliminating the need for liquid ammonia. Researchers have developed non-cryogenic methods that can be performed under milder conditions, enhancing safety and reducing energy consumption. pitt.edu One of the most promising areas is electrochemistry. An electroreduction method inspired by Li-ion battery technology allows for the reduction of aromatic compounds in a simple and safe manner at ambient temperature, avoiding hazardous reagents like metallic lithium and ammonia. galchimia.comtcichemicals.com
Other innovative strategies include:
Photoredox Catalysis : Organic photoredox catalysts, such as benzo[ghi]perylene (B138134) imides, can drive the Birch reduction using visible light from LEDs at ambient temperature. newiridium.comchemrxiv.org This metal-free approach harnesses light energy to perform the high-energy transformation. researchgate.net
Mechanochemistry : Researchers have demonstrated that mechanochemical Birch reductions can be performed using safer, earth-abundant alkaline earth metals like calcium and magnesium instead of scarce lithium. taltech.ee This solvent-free or low-solvent method reduces waste and avoids hazardous materials. taltech.ee
These sustainable methodologies represent a significant step forward, making the synthesis of cyclohexadienes a safer, more cost-effective, and environmentally benign process.
Table 1: Comparison of Classical and Sustainable Birch Reduction Methods
| Feature | Classical Birch Reduction | Electrochemical Reduction | Photoredox Catalysis | Mechanochemical Reduction |
| Reducing Agent | Alkali Metals (Na, Li) | Sacrificial Anode (e.g., Mg) | Organic Photoredox Catalyst | Earth-Abundant Metals (Ca, Mg) |
| Solvent | Liquid Ammonia | THF | Various Organic Solvents | Minimal or No Solvent |
| Temperature | Cryogenic (-33°C or lower) | Ambient | Ambient | Ambient |
| Key Advantage | Well-established | High safety, scalable | Metal-free, uses light energy | High safety, reduced waste |
| Reference | wikipedia.org | tcichemicals.com | newiridium.comchemrxiv.org | taltech.ee |
Derivatization and Functionalization Strategies of this compound
The structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a wide array of derivatives. The primary reactive sites are the ethyl substituent, the dimethoxy moieties (enol ethers), and the diene system itself, which can undergo aromatization.
Transformations at the Ethyl Substituent
The ethyl group possesses C-H bonds adjacent to the diene system (allylic position), which are susceptible to oxidation. Microbial oxidation using certain strains of bacteria, such as Nocardia, has been shown to oxidize alkyl substituents on cyclic hydrocarbons to carboxylic acids. asm.org For instance, ethylbenzene (B125841) can be oxidized to phenylacetic acid. asm.org Similar enzymatic or chemical oxidation methods could potentially convert the ethyl group on the cyclohexadiene ring into an acetyl group or a hydroxyethyl (B10761427) group, providing a handle for further functionalization.
Another approach is the Baeyer–Villiger oxidation, which can transform a ketone into an ester. wikipedia.org If the ethyl group were first oxidized to an acetyl group, a subsequent Baeyer-Villiger reaction could yield an acetate (B1210297) ester derivative.
Chemical Modifications of the Dimethoxy Moieties
The two methoxy groups are part of enol ether systems, which are sensitive to acidic conditions. Cleavage of ethers, particularly methyl ethers, can be achieved using strong acids like HBr or HI, or with Lewis acids. libretexts.orglibretexts.org For aryl methyl ethers, reagents such as aluminum chloride (AlCl₃) or nucleophilic reagents like sodium ethanethiolate (NaSEt) can be used for demethylation. researchgate.netrsc.org
The selective demethylation of one or both methoxy groups in this compound would yield valuable ketone or enol intermediates. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (SN2 mechanism) or formation of a carbocation intermediate (SN1 mechanism), depending on the substrate. wikipedia.org Reagents like iodotrimethylsilane (B154268) are also effective for the cleavage of methyl ethers under relatively mild conditions. researchgate.net
Table 2: Potential Derivatization Reactions
| Target Moiety | Reaction Type | Reagents/Conditions | Potential Product(s) |
| Ethyl Group | Allylic Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) or biocatalysis | 4-Acetyl-1,2-dimethoxycyclohexa-1,4-diene; 4-(1-Hydroxyethyl)-1,2-dimethoxycyclohexa-1,4-diene |
| Dimethoxy Groups | Ether Cleavage | Strong acids (HBr, HI), Lewis acids (BBr₃, AlCl₃), Iodotrimethylsilane | Corresponding cyclohexenone or cyclohexenedione derivatives |
| Diene System | Aromatization | Oxidizing agents (DDQ, MnO₂), Catalytic Dehydrogenation (Pd/C) | 4-Ethyl-1,2-dimethoxybenzene |
Aromatization Pathways and Rearrangements to Substituted Benzenes
Cyclohexadienes are thermodynamically driven to form stable aromatic systems. wikipedia.orgwikipedia.org This conversion can be readily achieved through dehydrogenation, which is formally an oxidation process. wikipedia.org A variety of reagents can effect this transformation:
Chemical Oxidants : Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂) are highly effective for the aromatization of cyclohexadienes to their corresponding benzene (B151609) derivatives, often in high yields. nih.gov
Catalytic Dehydrogenation : Transition metals, particularly platinum or palladium on a carbon support (Pd/C), can catalyze the dehydrogenation of cyclohexadienes at elevated temperatures to form aromatic compounds. wikipedia.org
In Situ Aromatization : In some synthetic sequences, aromatization occurs spontaneously or is induced as a final step. For example, palladium-catalyzed cross-coupling reactions on cyclohexadiene systems can be followed by an in situ oxidative aromatization to yield highly substituted arenes. acs.orgresearchgate.net
For this compound, treatment with any of these methods would lead to the formation of the aromatic compound 4-Ethyl-1,2-dimethoxybenzene. This aromatization is a key pathway for converting the non-planar diene into a planar, fully conjugated aromatic system.
Diels-Alder Cycloaddition Reactions of this compound
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. mychemblog.com The reaction involves a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). masterorganicchemistry.com The reactivity of the diene is enhanced by electron-donating groups, which raise the energy of its highest occupied molecular orbital (HOMO). organic-chemistry.org Consequently, this compound, with its two alkoxy substituents, is expected to be a highly reactive diene, particularly when paired with dienophiles bearing electron-withdrawing groups. mychemblog.com
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The substituents on both the diene and dienophile direct the orientation of the cycloaddition. For a normal electron-demand Diels-Alder reaction, the electron-donating groups on the diene and electron-withdrawing groups on the dienophile govern the outcome.
The two methoxy groups at the C1 and C2 positions and the ethyl group at the C4 position of this compound create an unsymmetrical system. The regiochemical outcome of its reaction with an unsymmetrical dienophile, such as acrolein, can be predicted by considering the electronic effects of these substituents. The electron-donating methoxy groups increase the electron density most significantly at the C1 and C4 positions of the diene system. This leads to a preference for the formation of "ortho" and "para" regioisomers, as illustrated in the hypothetical reaction below.
Table 1: Predicted Regiochemical Outcomes in the Diels-Alder Reaction of this compound with Acrolein
| Reactants | Predicted Major Regioisomers | Rationale |
| This compound + Acrolein | "Ortho" and "Para" type adducts | The electronic influence of the methoxy and ethyl groups on the diene directs the orientation of the electron-withdrawing aldehyde group on the dienophile. |
In terms of stereoselectivity, the Diels-Alder reaction typically proceeds via a suprafacial interaction, meaning the dienophile adds to one face of the diene. When cyclic dienes are used, a preference for the endo product is often observed. mychemblog.com This preference is attributed to secondary orbital interactions between the substituents on the dienophile and the developing pi system in the transition state.
Lewis acids are frequently employed as catalysts to accelerate Diels-Alder reactions and enhance their selectivity. nih.gov A Lewis acid typically coordinates to the electron-withdrawing group of the dienophile. This coordination makes the dienophile more electron-poor and lowers the energy of its lowest unoccupied molecular orbital (LUMO). organic-chemistry.org This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a significant rate enhancement.
In a hypothetical reaction of this compound with a dienophile like methyl acrylate, the addition of a Lewis acid catalyst such as aluminum chloride (AlCl₃) would be expected to dramatically increase the reaction rate. The Lewis acid would coordinate to the carbonyl oxygen of the methyl acrylate, enhancing its electrophilicity and facilitating the cycloaddition. This catalysis can also increase the regioselectivity and stereoselectivity of the reaction. nih.gov
The Diels-Alder concept extends to reactions where one or more heteroatoms are present in the diene or dienophile; these are known as hetero-Diels-Alder reactions. wikipedia.org These reactions are powerful methods for synthesizing heterocyclic compounds. beilstein-journals.org
Given its electron-rich nature, this compound is a prime candidate for reacting with electron-deficient heterodienophiles. Examples of such dienophiles include nitroso compounds (R-N=O) and carbonyls (like aldehydes or ketones), which can lead to the formation of oxazine (B8389632) and dihydropyran rings, respectively. wikipedia.org The high reactivity of cyclic dienes, in general, makes them excellent substrates for these transformations. nih.gov
Electrophilic and Nucleophilic Addition Reactions to the Diene System
Conjugated dienes readily undergo electrophilic addition reactions. libretexts.org The electron-rich nature of this compound makes it particularly susceptible to attack by electrophiles. In contrast, nucleophilic addition to such an electron-rich system is generally unfavorable unless the diene is activated by exceptionally strong electron-withdrawing groups, which are not present in this molecule.
The addition of an electrophile, such as HBr, to a conjugated diene proceeds via a resonance-stabilized allylic carbocation intermediate. masterorganicchemistry.com This intermediate allows for the formation of two distinct products: a 1,2-addition product and a 1,4-addition product. masterorganicchemistry.com The ratio of these products is often highly dependent on the reaction conditions, particularly temperature. This phenomenon is known as kinetic versus thermodynamic control. libretexts.org
Under conditions of kinetic control, which typically involve low temperatures, the major product is the one that is formed the fastest. masterorganicchemistry.com The rate of formation is determined by the activation energy of the product-forming step. In the electrophilic addition to a conjugated diene, the initial protonation creates an allylic carbocation. The subsequent attack by the nucleophile (e.g., Br⁻) can occur at two positions. The 1,2-addition product often forms faster due to a proximity effect; the nucleophile is closer to the adjacent carbon (C2) after the initial electrophilic attack on C1. chemistrysteps.com This product, formed more rapidly, is termed the kinetic product. libretexts.org At low temperatures, the reaction is effectively irreversible, and the product distribution reflects the relative rates of formation. masterorganicchemistry.com
When the same reaction is conducted at higher temperatures, the reaction becomes reversible, and an equilibrium can be established between the products. libretexts.org Under these conditions, the major product will be the most thermodynamically stable one, regardless of how fast it is formed. masterorganicchemistry.com This is known as thermodynamic control.
For conjugated dienes, the 1,4-addition product often results in a more substituted, and therefore more stable, internal double bond, whereas the 1,2-product may have a less substituted terminal double bond. masterorganicchemistry.com As alkene stability generally increases with substitution, the 1,4-adduct is frequently the more stable thermodynamic product. libretexts.org At elevated temperatures, even if the kinetic 1,2-product forms initially, the reversibility of the reaction allows it to convert back to the allylic carbocation intermediate and subsequently form the more stable 1,4-product, which eventually predominates in the mixture. libretexts.org
Table 2: Predicted Products of Electrophilic Addition of HBr to this compound
| Reaction Condition | Major Product Type | Product Name (Hypothetical) | Rationale |
| Low Temperature (e.g., 0 °C) | Kinetic Product | 4-Bromo-5-ethyl-6,7-dimethoxycyclohex-1-ene (1,2-Adduct) | Forms faster due to lower activation energy and proximity effects. masterorganicchemistry.comlibretexts.org |
| High Temperature (e.g., 40 °C) | Thermodynamic Product | 4-Bromo-2-ethyl-5,6-dimethoxycyclohex-1-ene (1,4-Adduct) | More stable due to a more highly substituted double bond. masterorganicchemistry.comlibretexts.org |
Mechanisms of Addition with Various Reagents
The reactivity of this compound in addition reactions is dictated by its non-conjugated diene structure, featuring one electron-rich enol ether double bond (C1-C2) and one isolated, substituted double bond (C4-C5). The presence of two electron-donating methoxy groups significantly influences the regioselectivity and mechanism of these reactions, particularly in electrophilic additions.
When reacting with an electrophilic reagent such as a hydrohalic acid (e.g., HBr), the initial step involves the protonation of one of the double bonds to form a carbocation intermediate. The enol ether double bond is more nucleophilic due to the resonance donation from the methoxy groups, making it the preferential site of protonation. Protonation at C2 would yield a resonance-stabilized tertiary carbocation at C1, which is further stabilized by the adjacent methoxy group.
This allylic carbocation intermediate can be attacked by the nucleophile (e.g., Br⁻) at two positions, leading to two primary products: the 1,2-addition product and the 1,4-addition product. masterorganicchemistry.comyoutube.com
1,2-Addition (Kinetic Product): Attack of the nucleophile at the C1 position, proximate to the initial protonation, results in the 1,2-addition product. This pathway often has a lower activation energy because the positive charge is more localized on the tertiary carbon, making it a faster-forming product, especially at lower temperatures. masterorganicchemistry.com
1,4-Addition (Thermodynamic Product): Attack of the nucleophile at the C4 position of the delocalized carbocation leads to the 1,4-addition product. This product often possesses greater thermodynamic stability due to the formation of a more substituted and/or conjugated double bond in the final structure. youtube.com At higher temperatures, the reversibility of the reaction allows for equilibrium to be established, favoring the more stable thermodynamic product. masterorganicchemistry.com
The competition between these pathways is a classic example of kinetic versus thermodynamic control.
| Control Type | Reaction Conditions | Major Product | Rationale |
| Kinetic Control | Low Temperature | 1,2-Addition | The product forms via the lowest energy transition state, corresponding to the attack at the most stable carbocation position. masterorganicchemistry.com |
| Thermodynamic Control | High Temperature | 1,4-Addition | The reaction is reversible, allowing equilibrium to favor the most stable product, which often has a more substituted double bond. youtube.com |
Other addition reactions, such as halogenation (e.g., with Br₂) or hydroboration-oxidation, would also be influenced by the electronic and steric effects of the ethyl and methoxy substituents, leading to specific regio- and stereochemical outcomes.
Rearrangement Reactions and Isomerizations
Pericyclic reactions, including sigmatropic rearrangements and electrocyclic reactions, are concerted processes governed by the conservation of orbital symmetry. masterorganicchemistry.comimperial.ac.uk
Sigmatropic Rearrangements involve the migration of a sigma bond across a π-electron system. libretexts.orgpitt.edu The most common types are [i,j] shifts, where the bond migrates across a framework of 'i' and 'j' atoms. While this compound is not a 1,5-diene and thus will not undergo a standard researchgate.netresearchgate.net-sigmatropic Cope rearrangement, its derivatives could be engineered to participate in such reactions. imperial.ac.ukmasterorganicchemistry.com For instance, the introduction of a vinyl group at C3 could create a 1,5-diene system ripe for a Cope rearrangement upon heating. masterorganicchemistry.com Similarly, an allyl ether derivative could undergo a Claisen rearrangement, another type of researchgate.netresearchgate.net-sigmatropic shift. imperial.ac.uk
Electrocyclic Reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. libretexts.orgyoutube.com The stereochemistry of these reactions is dictated by the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical), as described by the Woodward-Hoffmann rules. masterorganicchemistry.com this compound, being a non-conjugated diene, cannot directly undergo an electrocyclic reaction. However, it could potentially isomerize to a conjugated 1,3-diene under thermal or catalytic conditions, which could then participate in a 4π-electron electrocyclic ring-closure to form a bicyclic cyclobutene (B1205218) derivative. masterorganicchemistry.com
| Reaction Type | π-Electrons | Condition | Allowed Process | Stereochemical Outcome |
| Electrocyclic (Ring Closure) | 4n (e.g., 4) | Thermal | Conrotatory | Cis/Trans dependent on diene geometry |
| Electrocyclic (Ring Closure) | 4n (e.g., 4) | Photochemical | Disrotatory | Cis/Trans dependent on diene geometry |
| Electrocyclic (Ring Closure) | 4n+2 (e.g., 6) | Thermal | Disrotatory | Cis/Trans dependent on triene geometry |
| Electrocyclic (Ring Closure) | 4n+2 (e.g., 6) | Photochemical | Conrotatory | Cis/Trans dependent on triene geometry |
Acid-Catalyzed Rearrangements: In the presence of acid, this compound can undergo isomerization. Protonation of a double bond generates a carbocation intermediate, which can then deprotonate at a different position to yield an isomeric diene. A likely outcome is the migration of a double bond to form the thermodynamically more stable conjugated isomer, 4-Ethyl-1,2-dimethoxycyclohexa-1,3-diene. This conjugated diene can then serve as a precursor for other reactions, such as Diels-Alder cycloadditions or further rearrangements leading to aromatization. wikipedia.org
Thermal Rearrangements: Subjecting cyclohexa-1,4-dienes to high temperatures can induce significant structural changes. rsc.org For this compound, thermal stress could initiate several pathways. One possibility is a dehydrogenation reaction to form the aromatic product, 4-ethyl-1,2-dimethoxybenzene, with the release of molecular hydrogen. rsc.org This process is driven by the large thermodynamic gain from the formation of the stable aromatic ring. wikipedia.org Alternatively, homolytic cleavage of C-H or C-C bonds could initiate radical chain reactions, potentially leading to a complex mixture of disproportionation and rearrangement products, a pathway observed in the pyrolysis of other substituted cyclohexadienes. rsc.orgnih.gov
Oxidation and Reduction Pathways of this compound
The conversion of this compound to its corresponding aromatic derivative, 4-Ethyl-1,2-dimethoxybenzene, is a thermodynamically favorable process. wikipedia.org This oxidative aromatization can be achieved using a variety of reagents and methods.
Common oxidizing agents for this transformation include:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) mdpi.com
Manganese dioxide (MnO₂)
Chromium(VI) reagents mdpi.com
Electrochemical oxidation researchgate.net
The mechanism for the oxidation of dihydroanisole derivatives, which are structurally analogous, typically proceeds via the removal of an electron from the electron-rich enol-ether double bond to form a radical cation. researchgate.net This is followed by a sequence of proton loss and further electron removal (or reaction with the oxidant) to eliminate two hydrogen atoms and form the stable benzene ring. The driving force is the significant gain in resonance energy associated with aromatization. wikipedia.orgresearchgate.net
An alternative electrochemical approach involves anodic oxidation, which can be performed under controlled potential to achieve selective aromatization. researchgate.netchemistryviews.org The half-wave potentials for the dihydroaromatic compound and the resulting aromatic product can be measured to understand the reaction pathway and prevent over-oxidation. researchgate.net
This compound is itself a product of the partial reduction of an aromatic precursor, typically via a Birch reduction. wikipedia.org Further reduction of the diene system would lead to 3-ethyl-1,2-dimethoxycyclohexene and ultimately to the fully saturated 1-ethyl-2,3-dimethoxycyclohexane.
Achieving selective reduction of one of the two double bonds presents a synthetic challenge. The two double bonds possess different electronic properties: the C1=C2 bond is an electron-rich enol ether, while the C4=C5 bond is a standard dialkyl-substituted alkene. This difference can be exploited for selective reduction.
Catalytic Hydrogenation: Using heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with H₂ gas would likely lead to the reduction of both double bonds to yield the fully saturated cyclohexane ring. Selective reduction might be possible under carefully controlled conditions (low pressure, specific catalyst) by exploiting the different steric environments and electronic properties of the two double bonds.
Ionic Reduction: Methods like transfer hydrogenation using reagents that deliver a hydride (H⁻) could potentially offer selectivity. researchgate.net The regioselectivity would depend on the specific reagent and conditions employed.
Diimide Reduction: Reduction with diimide (N₂H₂), generated in situ, is known to reduce non-polar double bonds and typically does not reduce electron-rich or conjugated systems as readily. This could potentially be used to selectively reduce the C4=C5 double bond.
Radical Reactions and Potential Polymerization Tendencies
No studies documenting the behavior of this compound in the presence of radical initiators or its propensity to undergo polymerization have been identified. Information regarding the stability of potential radical intermediates, favored sites of radical attack, or the characteristics of any resulting polymers is not available in the current body of scientific literature.
Reaction Kinetics and Thermodynamic Considerations for Transformations of this compound
There is a lack of published data on the kinetics of any chemical transformations involving this compound. Consequently, information on reaction rates, activation energies, and the influence of the ethyl and dimethoxy substituents on these parameters is unknown. Similarly, thermodynamic data such as enthalpy and entropy of reaction for transformations of this specific compound are not available.
Until specific research is conducted and published on this compound, a scientifically rigorous article adhering to the requested detailed outline cannot be produced.
Advanced Spectroscopic and Computational Approaches to Structural and Electronic Analysis of 4 Ethyl 1,2 Dimethoxycyclohexa 1,4 Diene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Ethyl-1,2-dimethoxycyclohexa-1,4-diene, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques would be essential to assign all proton and carbon signals and confirm the connectivity of the molecule.
A complete assignment of the ¹H and ¹³C NMR spectra of this compound would necessitate the use of two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously determining the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), two singlets for the methoxy (B1213986) groups, and signals for the four protons on the cyclohexadiene ring. The olefinic protons (at C-4 and C-5) would appear at a higher chemical shift than the methylene (B1212753) protons at C-3 and C-6.
¹³C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms: two for the ethyl group, two for the methoxy groups, and six for the cyclohexadiene ring, with the olefinic carbons appearing at a lower field (higher ppm) than the sp³-hybridized carbons.
COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connection between the CH₂ and CH₃ protons of the ethyl group and identifying the neighboring protons on the cyclohexadiene ring.
HSQC: This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary from experimental data.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1-OCH₃, 2-OCH₃ | 3.5 - 3.7 (s) | 55 - 60 |
| C1, C2 | - | 145 - 155 |
| C3, C6 | 2.2 - 2.5 (m) | 25 - 35 |
| C4 | - | 130 - 140 |
| C5 | 5.3 - 5.6 (m) | 115 - 125 |
| Ethyl-CH₂ | 2.0 - 2.3 (q) | 20 - 30 |
| Ethyl-CH₃ | 1.0 - 1.2 (t) | 10 - 15 |
The cyclohexa-1,4-diene ring is not planar and exists in a boat-like conformation. It can undergo a ring-flipping process, converting between two equivalent boat conformations. This conformational exchange can be studied using dynamic NMR spectroscopy.
At room temperature, this ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the methylene groups (C3 and C6). However, by lowering the temperature, this process can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single peak for the methylene protons would broaden and eventually split into two distinct signals, corresponding to the now non-equivalent axial and equatorial protons. By analyzing the line shapes of the signals at different temperatures, the energy barrier (ΔG‡) for the ring inversion process can be calculated, providing valuable insight into the molecule's conformational dynamics. Studies on similar six-membered rings have shown that these energy barriers are typically in the range of 10-12 kcal/mol.
Mass Spectrometric Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers clues to its structure through analysis of its fragmentation patterns. For this compound (molecular weight: 168.23 g/mol ), the molecular ion peak ([M]⁺) at m/z 168 would be expected in the electron ionization (EI) mass spectrum.
A key fragmentation pathway for cyclohexadiene derivatives is the retro-Diels-Alder reaction . wisdomlib.orgwikipedia.org This process involves the cleavage of the ring to form a diene and a dienophile. For the target molecule, this could lead to the formation of a charged diene fragment and a neutral alkyne.
Other expected fragmentation pathways include:
Loss of an ethyl radical: [M - C₂H₅]⁺, resulting in a peak at m/z 139.
Loss of a methyl radical: [M - CH₃]⁺ from a methoxy group, leading to a peak at m/z 153.
Loss of a methoxy radical: [M - OCH₃]⁺, giving a peak at m/z 137.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms.
Isotopic labeling studies, for example, by replacing the methoxy protons with deuterium, could be used to confirm these proposed fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 168 | [C₁₀H₁₆O₂]⁺ | Molecular Ion |
| 153 | [C₉H₁₃O₂]⁺ | Loss of •CH₃ |
| 139 | [C₈H₁₁O₂]⁺ | Loss of •C₂H₅ |
| 137 | [C₉H₁₃O]⁺ | Loss of •OCH₃ |
| Various | - | Retro-Diels-Alder Fragments |
Infrared and Raman Vibrational Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
The key functional groups in this compound would give rise to characteristic absorption bands:
C=C Stretching: The double bonds within the diene system will produce stretching vibrations in the region of 1600-1680 cm⁻¹. Conjugation typically lowers this frequency.
C-O Stretching: The C-O bonds of the vinyl ether functionalities will exhibit strong, characteristic stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
=C-H Stretching: The stretching vibrations of the protons attached to the double bonds are expected just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹).
C-H Stretching: The sp³ C-H bonds of the ethyl group and the methylene groups in the ring will show stretching vibrations just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C-H Bending: Bending vibrations (scissoring, rocking, wagging) for the CH₂ and CH₃ groups will appear in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations, as symmetrical, non-polar bonds often produce strong Raman signals.
Table 3: Predicted Characteristic IR and Raman Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| =C-H Stretch | 3010 - 3050 | IR, Raman |
| C-H Stretch (sp³) | 2850 - 2960 | IR, Raman |
| C=C Stretch | 1600 - 1680 | IR, Raman (strong) |
| C-O Stretch (asymm) | 1200 - 1275 | IR (strong) |
| C-O Stretch (symm) | 1000 - 1075 | IR (strong) |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound itself has been reported, this technique could be applied to a suitable crystalline derivative.
A successful single-crystal X-ray diffraction analysis would provide precise measurements of:
Bond Lengths: Confirming the lengths of the C=C, C-C, C-O, and C-H bonds.
Bond Angles: Determining the angles between atoms, which defines the local geometry.
Torsional Angles: Revealing the exact conformation of the cyclohexa-1,4-diene ring, confirming its boat-like shape and quantifying any distortions from an ideal conformation.
Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice, revealing any significant hydrogen bonding or van der Waals interactions.
This data would provide an unambiguous confirmation of the molecule's constitution and its preferred conformation in the solid state, which can be compared with computational models and data from solution-phase studies like NMR.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
This compound, as structured, is an achiral molecule because it possesses a plane of symmetry. Therefore, it will not exhibit optical activity and would be silent in chiroptical spectroscopy techniques like Circular Dichroism (CD).
However, chiroptical spectroscopy would become a powerful tool if a chiral center were introduced into the molecule. For instance, if one of the substituents on the ring created a stereocenter, the molecule would exist as a pair of enantiomers. These enantiomers would interact differently with circularly polarized light.
Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral derivative would produce a CD spectrum that is a mirror image of the other. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be determined. This is a crucial technique in stereochemical analysis, providing information that is not available from other spectroscopic methods like NMR or MS.
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry serves as a powerful tool for investigating molecular properties that can be challenging to measure experimentally. unipa.it For this compound, methods such as Density Functional Theory (DFT), Molecular Dynamics (MD), and transition state modeling are instrumental in providing a detailed picture of its electronic structure, conformational landscape, and reaction pathways.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for calculating properties that govern a molecule's reactivity, such as molecular orbital energies, electron density distribution, and the energies of different geometric arrangements. nih.govirjweb.com
Frontier Molecular Orbitals (FMO): A key aspect of DFT analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. For this compound, the electron-donating nature of the two methoxy groups and the ethyl group is expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the molecule's reactivity, particularly in cycloaddition reactions where it would act as the diene component. researchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical potential, hardness, and electrophilicity. These descriptors provide a quantitative measure of the molecule's stability and its propensity to act as an electron donor or acceptor in reactions. irjweb.com For instance, studies on substituted dienes show that electron-donating groups increase the nucleophilicity, making them more reactive toward electron-deficient dienophiles in Diels-Alder reactions. researchgate.net
Illustrative DFT-Calculated Properties for a Substituted Cyclohexadiene
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.0 eV | Correlates with chemical stability and reactivity. researchgate.net |
| Chemical Potential (µ) | -2.3 eV | Measures the tendency of electrons to escape. |
| Chemical Hardness (η) | 3.5 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 0.75 eV | Quantifies electrophilic character. |
Note: The values in this table are representative examples based on DFT calculations for analogous substituted diene systems and serve to illustrate the type of data generated for this compound.
The 1,4-cyclohexadiene (B1204751) ring is not planar and can adopt various conformations. acs.org The presence of substituents further complicates this landscape. Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time, providing insight into the conformational flexibility and stability of this compound. nih.govnih.gov
Key Conformational Features Analyzed by MD:
Ring Puckering: Analyzing the degree and nature of the non-planar conformation of the cyclohexadiene ring.
Substituent Orientation: Determining the energetically preferred rotational positions (rotamers) of the ethyl and methoxy groups.
Interconversion Barriers: Calculating the energy required for the molecule to transition between different stable conformations.
Understanding how a chemical reaction occurs requires characterizing the transition state—the highest energy point along the reaction pathway. youtube.com Computational modeling is an essential tool for locating and analyzing the geometry and energy of transition states, which are transient and cannot be isolated experimentally. tandfonline.com For this compound, this is particularly relevant for studying its participation in pericyclic reactions, such as the Diels-Alder reaction. wikipedia.org
Using quantum mechanical methods like DFT, researchers can model the entire reaction coordinate from reactants to products. researchgate.net This involves identifying the transition state structure connecting them and calculating the activation energy (the energy difference between the reactants and the transition state). nih.gov
For a Diels-Alder reaction involving this compound, transition state modeling can predict:
Stereoselectivity: Whether the reaction will favor the formation of endo or exo products by comparing the activation energies of the respective transition states. nih.gov
Regioselectivity: How the substituents on the diene and dienophile will be oriented in the final product.
Concerted vs. Stepwise Mechanisms: Determining whether the new chemical bonds are formed simultaneously (a concerted mechanism) or sequentially through an intermediate. nih.gov
Illustrative Data from Transition State Modeling of a Diels-Alder Reaction
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Endo Approach | 15.2 | Kinetically favored pathway. nih.govresearchgate.net |
| Exo Approach | 17.5 | Kinetically disfavored pathway. nih.govresearchgate.net |
Note: These values are illustrative for a typical Diels-Alder reaction involving a substituted cyclohexadiene and are intended to show the type of predictive data obtained from transition state calculations.
By comparing the energies of different possible transition states, a detailed understanding of the reaction mechanism can be achieved, guiding synthetic efforts and explaining experimental outcomes. researchgate.net
Applications and Role in Organic Synthesis Beyond Direct Clinical Relevance
Building Block for Complex Molecule Synthesis
There is no specific information available in the scientific literature regarding the use of 4-Ethyl-1,2-dimethoxycyclohexa-1,4-diene as a precursor for the synthesis of non-biologically active natural product analogues.
No documented instances of this compound being utilized as an intermediate in the total synthesis of compounds relevant to materials science have been found in the available literature.
Reagent in Catalytic Cycles and Ligand Design
The role of this compound as a reagent in catalytic cycles or in the design of ligands for catalysis is not described in the current body of scientific publications.
Role in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies, Nanomaterials)
There is no available research detailing the application of this compound in polymer chemistry, supramolecular assemblies, or the development of nanomaterials.
Probes for Mechanistic Studies in Enzyme Mimicry and Bio-Inspired Catalysis
The use of this compound as a probe for mechanistic studies in the fields of enzyme mimicry and bio-inspired catalysis has not been reported in the scientific literature.
Generation of Reactive Intermediates for In Situ Reactions
No studies describing the generation of reactive intermediates from this compound for use in in situ reactions are present in the available scientific databases.
Future Research Directions and Unexplored Avenues for 4 Ethyl 1,2 Dimethoxycyclohexa 1,4 Diene
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. For a chiral molecule like 4-Ethyl-1,2-dimethoxycyclohexa-1,4-diene, the development of asymmetric synthetic routes is a critical first step. Future research could focus on several promising strategies. The application of chiral catalysts, such as those derived from transition metals (e.g., palladium, rhodium, iridium) complexed with chiral ligands, could facilitate enantioselective transformations. researchgate.net Furthermore, organocatalysis, which utilizes small organic molecules to induce chirality, presents a powerful and often more sustainable alternative. researchgate.net Investigating diastereoselective approaches, where a chiral auxiliary is temporarily incorporated into the synthetic route to control stereochemistry, could also prove fruitful.
Exploration of Organocatalytic Transformations and Catalyst Development
Organocatalysis has emerged as a third pillar of catalysis, alongside transition metal catalysis and biocatalysis. For this compound, organocatalysis could be employed in various transformations. For instance, chiral amine catalysts could be used to promote asymmetric Diels-Alder reactions where the diene acts as a substrate. nuph.edu.ua Additionally, the development of novel organocatalysts specifically designed to interact with the electronic and steric features of this compound could lead to unprecedented reactivity and selectivity. Research in this area would not only expand the synthetic toolbox for this specific compound but also contribute to the broader field of organocatalysis.
Investigation of Photochemical and Electrochemical Reactivity
The conjugated diene system in this compound suggests a rich potential for photochemical and electrochemical reactivity. nih.govnih.gov Photochemical studies could explore [2+2] and [4+4] cycloaddition reactions upon irradiation with UV light, potentially leading to the formation of complex polycyclic structures. nih.gov The influence of the ethyl and dimethoxy substituents on the excited-state properties and reaction pathways would be a key area of investigation. Electrochemically, the compound could be subjected to oxidation or reduction to generate reactive intermediates such as radical cations or anions. These intermediates could then be trapped with various nucleophiles or electrophiles to afford a diverse range of products.
Application in Flow Chemistry and Microreactor Technology for Scalable Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. preprints.org The synthesis and subsequent transformations of this compound could be adapted to flow chemistry systems. This would be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. Microreactor technology, a subset of flow chemistry, could enable precise control over reaction parameters, leading to higher yields and selectivities. preprints.org Developing continuous flow processes for this compound would be a significant step towards its practical application in larger-scale synthetic endeavors.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms involving this compound, the use of advanced spectroscopic techniques for real-time monitoring is essential. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the formation of intermediates, transition states, and reaction kinetics. This data is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.
Theoretical Prediction and Experimental Verification of Novel Reactivity Patterns
Computational chemistry provides a powerful tool for predicting the reactivity of molecules. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the structure, electronics, and reactivity of this compound. These theoretical studies can predict the feasibility of various reactions, the stereochemical outcomes, and the underlying reaction mechanisms. nih.gov The predictions from these computational models can then be used to guide experimental work, leading to the discovery of novel and unexpected reactivity patterns for this diene.
Integration into Automated Synthesis Platforms
The increasing use of automation in chemical synthesis allows for high-throughput screening of reaction conditions and the rapid optimization of synthetic routes. Integrating the synthesis and reactions of this compound into automated platforms would accelerate the exploration of its chemical space. This approach would enable the systematic investigation of a wide range of reactants, catalysts, and solvents, leading to the discovery of new transformations and the efficient production of a library of derivatives for further study.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Ethyl-1,2-dimethoxycyclohexa-1,4-diene with high yield and purity?
- Methodological Answer : Synthesis typically involves cyclohexadiene derivatives modified via alkylation and methoxylation. Factorial design (e.g., varying reaction temperature, solvent polarity, and catalyst loading) can optimize yield . For purity, chromatographic techniques (HPLC or GC-MS) are critical, with solvent selection guided by polarity indices (e.g., ethyl acetate/hexane gradients) .
- Key Data :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Catalyst (Pd/C) | 0.5–1.5 mol% |
| Reaction Time | 6–12 hours |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography (if crystalline) for absolute configuration, referencing databases like CCDC .
- Mass spectrometry (HRMS) for molecular weight validation .
Q. What are the best practices for literature review and data extraction specific to this compound?
- Methodological Answer : Use Boolean search strategies (e.g., 1,4-diene derivatives AND methoxy-substituted cyclohexanes) in databases like AGRICOLA, excluding non-relevant terms (e.g., industrial-scale synthesis) . Prioritize peer-reviewed journals over gray literature.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reactivity data for electrophilic additions to this compound?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on orbital interactions (e.g., HOMO-LUMO gaps). Compare computational results with experimental kinetic data to identify discrepancies (e.g., solvent effects not accounted for in simulations) .
- Example Workflow :
Experimental Data → DFT Modeling → Parameter Adjustment (e.g., solvation models) → Validation via HPLC Kinetics
Q. What experimental designs are suitable for studying the compound’s stability under varying environmental conditions?
- Methodological Answer : Use accelerated stability testing (e.g., elevated temperature/humidity chambers) with fractional factorial designs to isolate degradation factors (light, pH, O₂). Analyze degradation products via LC-MS and assign mechanisms (e.g., oxidative ring-opening) .
Q. How can researchers address conflicting bioactivity results in cell-based assays?
- Methodological Answer : Standardize assay conditions (cell line, incubation time, solvent controls). Perform dose-response curves with triplicate technical replicates. Use ANOVA to identify outliers or batch effects . Cross-validate with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
Methodological Frameworks for Data Integration
Q. What comparative frameworks are effective for reconciling divergent catalytic performance data?
- Methodological Answer : Adopt a comparative research design (e.g., benchmarking against analogous dienes like 1,3-cyclohexadiene). Use meta-analysis to pool data from multiple studies, applying weighting factors for sample size and methodological rigor .
Q. How to integrate spectroscopic and computational data to propose reaction mechanisms?
- Methodological Answer : Combine experimental NMR/IR data with molecular dynamics simulations to track intermediate species. For example, transient methoxy group rotation barriers observed via VT-NMR can validate simulated energy profiles .
Tables for Critical Parameter Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
